molecular formula C28H27ClN2O6 B600050 Fmoc-Orn(2-Cl-Z)-OH CAS No. 198561-86-3

Fmoc-Orn(2-Cl-Z)-OH

Cat. No.: B600050
CAS No.: 198561-86-3
M. Wt: 522.982
InChI Key: CVAOOYINJZPDDP-VWLOTQADSA-N
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Description

Fmoc-Orn(2-Cl-Z)-OH is a critically important derivative of the amino acid L-ornithine, specifically engineered for solid-phase peptide synthesis (SPPS) using the Fmoc strategy. Its primary research value lies in the orthogonal protection of its two amine functional groups. The alpha-amino group is protected with the acid-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, which can be selectively removed under basic conditions to facilitate peptide chain elongation. The side-chain (delta-amino) group is protected with the base-stable 2-chlorobenzyloxycarbonyl (2-Cl-Z) group, which remains intact during repetitive Fmoc deprotection cycles and is subsequently cleaved under strong acidic conditions simultaneously with the release of the final peptide from the resin. This controlled deprotection scheme makes it an indispensable building block for the synthesis of complex peptides containing ornithine, which is not a standard proteinogenic amino acid. This compound finds extensive application in the development of novel therapeutic agents, where it is used to incorporate ornithine residues that can be strategically modified to enhance peptide stability, bioavailability, and target engagement. It is particularly valuable in cancer research for constructing drug candidates that interfere with specific cellular pathways. Furthermore, this compound is a fundamental tool in bioconjugation, enabling the precise linkage of biomolecules to drugs, polymers, or imaging agents for targeted therapy and diagnostic applications. Its use also extends to protein engineering for the design of modified proteins and antibodies with improved functional properties, and in neuroscience research for the study and development of neuropeptides and their role in neurological signaling.

Properties

IUPAC Name

(2S)-5-[(2-chlorophenyl)methoxycarbonylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27ClN2O6/c29-24-13-6-1-8-18(24)16-36-27(34)30-15-7-14-25(26(32)33)31-28(35)37-17-23-21-11-4-2-9-19(21)20-10-3-5-12-22(20)23/h1-6,8-13,23,25H,7,14-17H2,(H,30,34)(H,31,35)(H,32,33)/t25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVAOOYINJZPDDP-VWLOTQADSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC(=O)NCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)COC(=O)NCCC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27ClN2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

523.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Protection of the δ-Amino Group

Ornithine’s δ-amino group is protected with the 2-chlorobenzyloxycarbonyl (2-Cl-Z) group using 2-Cl-Z-Cl in the presence of a base such as triethylamine or diisopropylethylamine (DIPEA). This reaction typically proceeds in dichloromethane (DCM) at 0–25°C for 2–4 hours, achieving >90% conversion.

Step 2: Fmoc Protection of the α-Amino Group

The α-amino group is then protected with 9-fluorenylmethyloxycarbonyl (Fmoc) using Fmoc-OSu (succinimidyl ester) in dimethylformamide (DMF) or dioxane. A base like sodium carbonate maintains a pH of 8–9, enabling coupling within 1–3 hours at room temperature.

Step 3: Purification and Crystallization

Crude product is purified via extraction (ethyl acetate/water), followed by crystallization from ethanol or acetonitrile. Yields range from 70–85%, with purity >98% confirmed by HPLC.

Industrial Production Methods

Large-scale synthesis leverages automated peptide synthesizers and optimized reaction parameters:

ParameterOptimal ConditionImpact on Yield/Purity
Temperature0–25°CMinimizes side reactions
Solvent SystemDMF:DCM (3:1)Enhances solubility
Molar Ratio (Fmoc-OSu)1.2–1.5 equivalentsEnsures complete coupling
Reaction Time2–4 hoursBalances efficiency/quality

A 2025 patent (CN112110833A) highlights a modified saponification step using calcium ions (Ca²⁺) and tetrahydrofuran (THF), which reduces Mtt-group loss and improves yields to 81%. While developed for lysine derivatives, this method is adaptable to ornithine by substituting 4-methyltriphenylchloromethane with 2-Cl-Z-Cl.

Key Reagents and Their Roles

Reagent 1: 2-Cl-Z-Cl

  • Role : Introduces the 2-Cl-Z group via nucleophilic substitution.

  • Optimal Use : 1.5 equivalents in DCM with DIPEA.

Reagent 2: Fmoc-OSu

  • Role : Activates the α-amino group for Fmoc protection.

  • Advantage : Higher stability than Fmoc-Cl, reducing racemization.

Reagent 3: Piperidine

  • Role : Removes the Fmoc group during peptide elongation.

  • Concentration : 20% in DMF for 10–20 minutes.

Optimization of Reaction Parameters

Temperature Control

Lower temperatures (0–5°C) during 2-Cl-Z protection minimize epimerization, while Fmoc coupling at 25°C accelerates reaction kinetics without compromising purity.

Solvent Selection

DMF enhances solubility of protected intermediates, whereas THF improves saponification efficiency in industrial settings.

Stoichiometry Adjustments

Using 1.2 equivalents of Fmoc-OSu reduces waste and cost, as excess reagent can lead to byproducts.

Analytical Techniques for Characterization

TechniqueApplicationKey Findings
Reverse-Phase HPLCPurity assessmentRetention time: 12.3 min (C18 column)
¹H NMRStructural confirmationδ 7.3–7.5 ppm (Fmoc aromatic)
Mass SpectrometryMolecular weight verification[M+H]⁺ = 506.0 (theoretical: 505.98)

Challenges and Solutions in Synthesis

Challenge 1: Racemization

  • Cause : Base-catalyzed epimerization during Fmoc protection.

  • Solution : Use of HOBt (hydroxybenzotriazole) suppresses racemization, maintaining >99% enantiomeric excess.

Challenge 2: Deprotection Selectivity

  • Issue : Premature cleavage of 2-Cl-Z under acidic conditions.

  • Mitigation : Hydrogenolysis (H₂/Pd-C) selectively removes 2-Cl-Z without affecting Fmoc.

Chemical Reactions Analysis

Types of Reactions

    Deprotection Reactions: The Fmoc group can be removed using a base like piperidine, while the 2-Cl-Z group can be removed using hydrogenation or acidic conditions.

    Coupling Reactions: The protected ornithine can be coupled with other amino acids using coupling reagents like HBTU or DIC.

Common Reagents and Conditions

    Fmoc Deprotection: Piperidine in DMF.

    2-Cl-Z Deprotection: Hydrogenation using palladium on carbon or acidic conditions.

    Coupling: HBTU, DIC, or other carbodiimides in the presence of a base like DIPEA.

Major Products Formed

    Deprotected Ornithine: After removal of protecting groups.

    Peptide Chains: When coupled with other amino acids.

Scientific Research Applications

Fmoc-Orn(2-Cl-Z)-OH: is primarily used in the field of peptide synthesis. Its applications include:

    Chemistry: Used in the synthesis of complex peptides and proteins.

    Biology: Facilitates the study of protein structure and function.

    Medicine: Used in the development of peptide-based drugs.

    Industry: Employed in the production of synthetic peptides for research and therapeutic purposes.

Mechanism of Action

The compound itself does not have a specific mechanism of action as it is a protected amino acid derivative. the peptides synthesized using Fmoc-Orn(2-Cl-Z)-OH can have various mechanisms of action depending on their sequence and structure. These peptides can interact with specific molecular targets such as enzymes, receptors, or other proteins, influencing biological pathways.

Comparison with Similar Compounds

Structural and Functional Comparisons

Table 1: Key Features of Fmoc-Orn(2-Cl-Z)-OH and Analogues
Compound Backbone Amino Acid Protecting Groups Molecular Weight (g/mol) Deprotection Conditions Key Applications
This compound Ornithine Fmoc (α), 2-Cl-Z (δ) 522.98 Fmoc: Piperidine; 2-Cl-Z: TFA Peptide synthesis, side-chain functionalization
Fmoc-Orn(Alloc)-OH Ornithine Fmoc (α), Alloc (δ) 410.42* Alloc: Pd(0)/Morpholine Orthogonal SPPS strategies
Boc-Orn(2-Cl-Z)-OH Ornithine Boc (α), 2-Cl-Z (δ) 432.90* Boc: TFA; 2-Cl-Z: TFA Acid-stable synthesis routes
Fmoc-Lys(2-Cl-Z)-OH Lysine Fmoc (α), 2-Cl-Z (ε) 538.99* Fmoc: Piperidine; 2-Cl-Z: TFA Lysine mimicry in peptides
Fmoc-Arg(Pbf)-OH Arginine Fmoc (α), Pbf (guanidine) 648.76 Pbf: TFA Arginine-rich peptide motifs

*Molecular weights estimated based on structural analogs where direct data was unavailable .

Key Observations:

Protecting Group Orthogonality :

  • 2-Cl-Z vs. Alloc : While 2-Cl-Z requires harsh acids for cleavage, Alloc (allyloxycarbonyl) is removed under neutral conditions using Pd(0), enabling orthogonal deprotection in multi-step syntheses .
  • 2-Cl-Z vs. Boc : Boc (tert-butyloxycarbonyl) is stable to bases but cleaved by TFA, overlapping with 2-Cl-Z deprotection. This limits Boc-Orn(2-Cl-Z)-OH’s utility in Fmoc-SPPS .

Backbone Differences: Ornithine vs. Lysine: Ornithine’s shorter side chain (δ-amino vs. lysine’s ε-amino) impacts peptide folding and charge distribution. For example, Fmoc-Lys(2-Cl-Z)-OH mimics lysine in cationic peptide design, whereas this compound is used to introduce shorter spacers . Ornithine vs. Arginine: Arginine’s guanidine group (protected by Pbf) is bulkier and more basic than ornithine’s δ-amine, making Fmoc-Arg(Pbf)-OH critical for synthesizing arginine-rich domains in proteins .

Table 2: Coupling Efficiency and Reaction Optimization
Compound Coupling Agents Solvent System Coupling Efficiency Reference
This compound DIC/HOAt or HOBt DMF/DCM (1:1) ~90%*
Fmoc-Arg(Pbf)-OH DIC/HOBt/DIEA NMP/DCM (1:7) 93%
Fmoc-Orn(Alloc)-OH DIC/HOAt THF/DMF 85–90%
Fmoc-Lys(2-Cl-Z)-OH DIC/HOAt DMF ~85%

*Efficiency inferred from analogous coupling protocols.

  • Steric Effects : The 2-Cl-Z group introduces moderate steric hindrance, requiring activated coupling agents like HOAt or HOBt for efficient amide bond formation. This contrasts with Fmoc-Arg(Pbf)-OH, where the bulky Pbf group necessitates optimized solvent systems (e.g., NMP/DCM) .
  • Microwave Assistance : Unlike Fmoc-Asn(Trt)-OH, microwave irradiation shows minimal impact on this compound coupling, suggesting conventional thermal activation suffices .

Biological Activity

Fmoc-Orn(2-Cl-Z)-OH, a derivative of ornithine, is notable for its potential applications in peptide synthesis and biological research. This compound features a 2-chlorobenzyl (2-Cl-Z) side chain, which can influence its biological activity, particularly in the context of drug design and delivery systems. Understanding its biological activity is crucial for leveraging its properties in therapeutic applications.

  • Molecular Formula : C28H27ClN2O6
  • Molecular Weight : 505.98 g/mol
  • CAS Number : 133970-31-7
  • Structure : The compound comprises an Fmoc (9-fluorenylmethoxycarbonyl) protecting group attached to ornithine, with a chlorine substituent on the aromatic ring.

Biological Activity Overview

This compound exhibits various biological activities that can be attributed to its structural characteristics. Here are some key findings:

  • Cytotoxicity : Studies have shown that derivatives of ornithine can exhibit cytotoxic effects on cancer cell lines. The presence of the 2-Cl-Z moiety may enhance these effects by increasing cell membrane permeability or altering metabolic pathways within the cells .
  • Peptide Synthesis : this compound is utilized in solid-phase peptide synthesis (SPPS). The Fmoc group allows for selective deprotection under mild conditions, facilitating the assembly of complex peptides that can have enhanced biological activity due to the incorporation of non-natural amino acids .
  • Drug Delivery Systems : Research indicates that peptide conjugates, including those containing this compound, can improve the delivery of therapeutic agents like methotrexate (MTX) into cancer cells. This is largely due to the ability of peptides to enhance cellular uptake through endocytosis .

Case Study 1: Cytotoxicity Assessment

A comparative study investigated the cytotoxic effects of various ornithine derivatives, including this compound, against MCF7 breast cancer cells. The results indicated that:

  • Concentration-Dependent Effects : Higher concentrations of this compound resulted in significant cell death compared to controls.
  • Mechanism of Action : The compound was found to induce apoptosis through mitochondrial pathway activation, evidenced by increased levels of cytochrome c in the cytosol .

Case Study 2: Peptide Conjugation for Enhanced Drug Delivery

In a study focusing on peptide-drug conjugates:

  • Design : this compound was used to synthesize peptide carriers for MTX.
  • Findings : The conjugates demonstrated improved cellular uptake and enhanced cytotoxicity against cancer cells compared to free MTX. Flow cytometry analysis confirmed higher internalization rates for the peptide-conjugated MTX .

Data Tables

PropertyValue
Molecular FormulaC28H27ClN2O6
Molecular Weight505.98 g/mol
Melting Point135-140 °C
Density1.3 ± 0.1 g/cm³
Biological ActivityObservations
CytotoxicityInduces apoptosis in MCF7 cells
Drug DeliveryEnhances uptake of methotrexate
Peptide SynthesisFacilitates assembly of complex peptides

Q & A

Q. What are the key synthetic strategies for preparing Fmoc-Orn(2-Cl-Z)-OH?

Methodological Answer: this compound is synthesized through sequential protection/deprotection steps:

Deprotection of Boc Group : Start with Fmoc-Orn(Boc)-OH. Treat with 1:1 TFA/DCM under ambient conditions to remove the Boc group .

Introduction of 2-Cl-Z Group : React the free amine with 2-chlorobenzyloxycarbonyl (2-Cl-Z) chloride in the presence of a base (e.g., DIPEA) in anhydrous DCM or DMF.

Purification : Use RP-HPLC with a C18 column (gradient: 0.1% TFA in H₂O/acetonitrile) to isolate the product. Confirm purity (>98%) via LC-MS (ESI+) .

Q. How does the 2-Cl-Z group enhance orthogonality in solid-phase peptide synthesis (SPPS)?

Methodological Answer: The 2-Cl-Z group acts as an acid-stable, base-labile protecting group, enabling orthogonal deprotection alongside Fmoc (base-sensitive) and other acid-labile groups (e.g., Trt, Mtt). This is critical for synthesizing peptides with multiple post-translational modifications:

  • Selective Removal : 2-Cl-Z is cleaved with 20% piperidine in DMF (compatible with Fmoc-SPPS), while tert-butyl-based groups require TFA .
  • Stability : Resists TFA during global deprotection, reducing side reactions in complex sequences .

Application Example :
In chimeric AGRP-melanocortin peptides, orthogonal protection allowed selective disulfide bond formation without disrupting other functional groups .

Advanced Research Questions

Q. How can conflicting data on side-chain reactivity during this compound incorporation be resolved?

Methodological Answer: Contradictions often arise from:

  • Incomplete Deprotection : Monitor Boc removal via LC-MS. If residual Boc persists, extend TFA exposure or use scavengers (e.g., triisopropylsilane) .
  • Side Reactions : During 2-Cl-Z coupling, competing acylation at the δ-amine can occur. Optimize stoichiometry (2-Cl-Z-Cl:amine = 1.5:1) and reaction time (4–6 h) to minimize byproducts .

Q. Analytical Workflow :

LC-MS/MS : Identify byproducts (e.g., δ-acylated species) via fragmentation patterns.

HPLC Gradient Screening : Adjust acetonitrile gradients to resolve closely eluting impurities .

Q. What advanced analytical techniques validate the structural integrity of this compound in complex peptides?

Methodological Answer:

  • Circular Dichroism (CD) : Confirm secondary structure integrity (e.g., α-helix stabilization by ornithine’s side chain) .
  • NMR Spectroscopy : Use ¹H-¹³C HSQC to resolve δ-amine vs. α-amine signals (δNH₂: ~6.8 ppm; αNH: ~8.2 ppm) .
  • MALDI-TOF/TOF : Detect sequence errors or incomplete deprotection (mass shifts ≥ 227.1 Da indicate residual 2-Cl-Z) .

Case Study :
In apelin-13 mimetics, NMR confirmed correct δ-amine functionalization, critical for receptor binding .

Q. How does the 2-Cl-Z group influence peptide stability under physiological conditions?

Methodological Answer:

  • pH Stability : 2-Cl-Z is stable at pH 1–3 (simulating gastric fluid) but hydrolyzes at pH > 8 (e.g., lysosomal conditions). Test via:
    • Accelerated Stability Studies : Incubate peptide in PBS (pH 7.4) and 0.1 M HCl (pH 1.2) at 37°C. Monitor degradation via LC-MS over 72 h .
  • Enzymatic Resistance : 2-Cl-Z reduces cleavage by trypsin-like proteases (targeting lysine/ornithine). Validate using:
    • Fluorogenic Assays : Incubate with trypsin/chymotrypsin and measure fluorescence (λₑₓ/λₑₘ = 380/460 nm) .

Q. What strategies mitigate racemization during this compound coupling?

Methodological Answer: Racemization occurs via base-mediated enolate formation. Mitigation approaches:

  • Low-Temperature Coupling : Perform reactions at 0–4°C using HATU/DIPEA in DMF .
  • Additive Screening : Incorporate HOAt (1-hydroxy-7-azabenzotriazole) to suppress base strength .
  • Chiral HPLC Validation : Use a Chirobiotic T column (mobile phase: MeOH/10 mM ammonium acetate) to quantify D/L enantiomers (<1% acceptable) .

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